molecular formula C19H16BrClN2O3S B11442564 methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11442564
M. Wt: 467.8 g/mol
InChI Key: JLTLWUDBSQKUKZ-UHFFFAOYSA-N
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Description

Methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of metal catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the halogen atoms can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C19H16BrClN2O3S

Molecular Weight

467.8 g/mol

IUPAC Name

methyl 4-bromo-10-(3-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C19H16BrClN2O3S/c1-19-15(17(24)25-2)16(13-8-10(20)6-7-14(13)26-19)22-18(27)23(19)12-5-3-4-11(21)9-12/h3-9,15-16H,1-2H3,(H,22,27)

InChI Key

JLTLWUDBSQKUKZ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)Br)NC(=S)N2C4=CC(=CC=C4)Cl)C(=O)OC

Origin of Product

United States

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